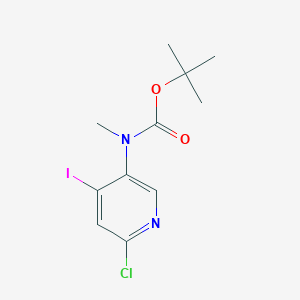![molecular formula C10H10N2O4S B8530520 Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]-](/img/structure/B8530520.png)
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- is a compound that combines the properties of glyoxylic acid and beta-styrenesulfonylhydrazone. Glyoxylic acid is an important aldo-acid widely used in fine organic synthesis, pharmaceuticals, food, and perfume industries . The combination with beta-styrenesulfonylhydrazone introduces unique chemical properties that make this compound valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- typically involves the reaction of glyoxylic acid with beta-styrenesulfonylhydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the hydrazone linkage . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization, extraction, and chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted hydrazones. These products have significant applications in pharmaceuticals and organic synthesis .
Applications De Recherche Scientifique
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include glyoxylic acid derivatives such as glyoxylic acid oxime, glyoxylic acid hydrazone, and beta-styrenesulfonylhydrazine .
Uniqueness
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- is unique due to its combined properties of glyoxylic acid and beta-styrenesulfonylhydrazone. This combination provides enhanced reactivity and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H10N2O4S |
|---|---|
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
2-(2-phenylethenylsulfonylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C10H10N2O4S/c13-10(14)8-11-12-17(15,16)7-6-9-4-2-1-3-5-9/h1-8,12H,(H,13,14) |
Clé InChI |
JBHXFTDISDZWEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CS(=O)(=O)NN=CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine](/img/structure/B8530442.png)
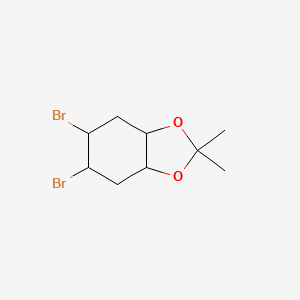
![6-Methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8530476.png)
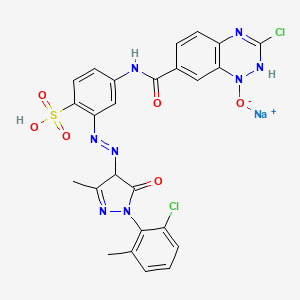
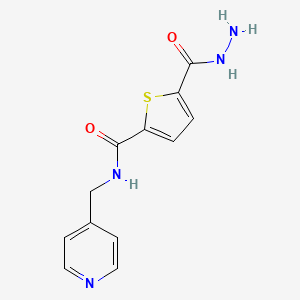
![4-{[4-(Morpholin-4-yl)anilino]methyl}benzoic acid](/img/structure/B8530496.png)
![2-[(Benzyloxy)methyl]-2-methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B8530504.png)
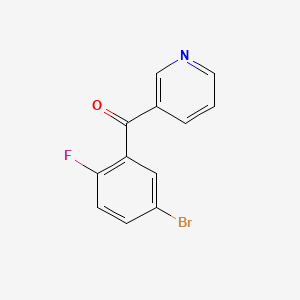
![4-ethyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8530514.png)
![N-[5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-chloropyridin-3-yl]methanesulfonamide](/img/structure/B8530528.png)
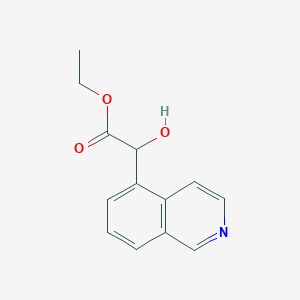
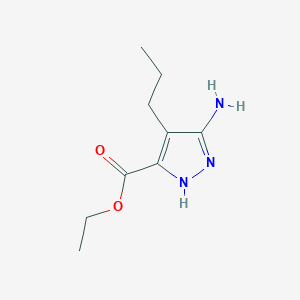
![1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl-](/img/structure/B8530562.png)
